molecular formula C12H17NO2S B2853019 2-(2-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone CAS No. 1250898-95-3

2-(2-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone

Cat. No. B2853019
M. Wt: 239.33
InChI Key: SKJHHNJKCLCXKU-UHFFFAOYSA-N
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Description

2-(2-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as HMT or THPE and is a derivative of piperidine. It has a molecular formula of C12H17NO2S and a molecular weight of 239.33 g/mol.

Mechanism Of Action

The mechanism of action of 2-(2-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the piperidine and thiophene groups.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-(2-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone. However, it has been reported to have some cytotoxic activity against cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(2-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone in lab experiments is its high purity and stability. Additionally, it is readily available and relatively easy to synthesize. However, one limitation is its potential toxicity, which must be taken into consideration when handling and using the compound.

Future Directions

There are several potential future directions for research involving 2-(2-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone. These include:
1. Further investigation into its mechanism of action and potential applications in organic synthesis.
2. Studies on its potential use as a chiral ligand for asymmetric catalysis.
3. Research on its cytotoxic activity against cancer cells and potential as an anticancer agent.
4. Investigation into its potential as a therapeutic agent for other diseases.
5. Development of new synthetic routes for the compound to improve its efficiency and reduce toxicity.
In conclusion, 2-(2-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.

Synthesis Methods

The synthesis of 2-(2-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone involves the reaction of piperidine with 2-bromo-1-(thiophen-2-yl)ethanone in the presence of a base such as potassium carbonate. The resulting product is then treated with formaldehyde to obtain the final product.

Scientific Research Applications

2-(2-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone has been extensively studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including potential pharmaceuticals. Additionally, it has been used as a starting material for the synthesis of chiral ligands for asymmetric catalysis.

properties

IUPAC Name

2-[2-(hydroxymethyl)piperidin-1-yl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-9-10-4-1-2-6-13(10)8-11(15)12-5-3-7-16-12/h3,5,7,10,14H,1-2,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJHHNJKCLCXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone

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